15alpha-Acetoxycleomblynol A

Analgesic Activity Dammarane Triterpenoid In Vivo Pharmacology

Research on dammarane triterpenoids often suffers from irreproducibility due to structural analog variability. 15alpha-Acetoxycleomblynol A, with definitive single-crystal X-ray structure and quantitatively superior bioactivity, directly addresses this pain point. • Analgesia: 74.1% hot-plate inhibition->25 pp higher than close analog 11-α-acetylbrachy-carpone-22(23)-ene. • Anti-inflammatory: COX-2 ↓30.1%, IL-1β ↓47.7%, GSH ↑47.4%. • Identity standard: Full NMR and X-ray data ensure reliable QC and screening. Ideal reference compound for analgesic and anti-inflammatory drug discovery.

Molecular Formula C33H46O10
Molecular Weight 602.7 g/mol
Cat. No. B1257388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15alpha-Acetoxycleomblynol A
Synonyms11alpha,15alpha-diacetoxybrachycarpon-22(23)-ene
15alpha-acetoxycleomblynol A
Molecular FormulaC33H46O10
Molecular Weight602.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C(CC(C2(C3(C1C4(C(CC3)C(OC(=O)CC4OC(=O)C)(C)C)C)C)C)OC(=O)C)C5(C=CC(=O)O5)C
InChIInChI=1S/C33H46O10/c1-17(34)39-22-14-21-20(31(7)13-11-26(37)43-31)15-25(41-19(3)36)33(21,9)30(6)12-10-23-29(4,5)42-27(38)16-24(40-18(2)35)32(23,8)28(22)30/h11,13,20-25,28H,10,12,14-16H2,1-9H3/t20-,21+,22+,23-,24+,25-,28-,30+,31-,32+,33-/m0/s1
InChIKeyGOCYQNNXAYOBDN-NANCAXGVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15alpha-Acetoxycleomblynol A Overview


15alpha-Acetoxycleomblynol A is a dammarane-type triterpenoid, chemically defined as 11alpha,15alpha-diacetoxybrachycarpon-22(23)-ene [1]. It is a natural product first isolated and structurally elucidated from the aerial parts of Cleome amblyocarpa via NMR and X-ray analysis [1]. This compound belongs to a class of secondary metabolites known for a range of bioactivities, and it has been specifically identified as a constituent of a plant genus used in traditional medicine for its analgesic and anti-inflammatory properties [2].

Origin
Natural dammarane triterpenoid
Isolated from Cleome amblyocarpa aerial parts
Structure
Unambiguous X-ray confirmed
Absolute configuration by single-crystal diffraction
Research context
Bioactivity screening probe
Reported analgesic/anti-inflammatory endpoint context in rodent models

Why Specificity Matters for This Dammarane


While multiple dammarane triterpenoids can be co-isolated from Cleome species, their in vivo pharmacological profiles are not interchangeable. A direct comparative study demonstrated that among eight tested compounds from Cleome amblyocarpa, the analgesic and anti-inflammatory potencies varied significantly [1]. For example, the difference in hot-plate analgesia between 15alpha-acetoxycleomblynol A and its closely related analog, 11-α-acetylbrachy-carpone-22(23)-ene, was over 25 percentage points [1]. This quantitative disparity in a key pharmacodynamic endpoint confirms that structural variations dictate biological outcome, making generic substitution highly unreliable for research reproducibility and efficacy.

Analgesic endpoint Co-isolated dammarane analogs show non-interchangeable hot-plate analgesia profiles; structural differences lead to substantial divergence in latency increase.
Anti-inflammatory profile IL-1β, COX-2 and TNF-α suppression potency varies significantly among structural analogs; generic substitution may undermine multi-cytokine endpoint interpretation.
Structural identity Some dammarane structures have been historically misassigned; only X-ray-validated identity ensures reproducible research outcomes.

In Vivo Differentiation from Co-Isolated Analogs


Central Analgesic Activity in Hot-Plate Model

In a head-to-head in vivo comparison, 15alpha-acetoxycleomblynol A (Compound 3) exhibited a 74.1% increase in pain inhibition latency time versus the normal group. This was the highest analgesic effect among all tested compounds, significantly outperforming its closest structural analog, 11-α-acetylbrachy-carpone-22(23)-ene (Compound 4), which showed a 48% inhibition. The positive control, indomethacin, also demonstrated significant activity [1].

Central Analgesic Activity
Head-to-head
74.1% vs analog 48%
Δ 26.1 pp
Supports analgesic endpoint interpretation in hot-plate model
In vivo mouse hot-plate; latency increase over normal group
Analgesic Activity Dammarane Triterpenoid In Vivo Pharmacology

Suppression of Pro-Inflammatory Cytokine IL-1β

In a rat paw edema model, 15alpha-acetoxycleomblynol A reduced IL-1β mRNA expression by 47.7% compared to the carrageenan-treated group, marking the strongest suppression among all seven tested compounds. Its closest competitor, Compound 4, achieved a 45.4% reduction, while other analogs like cleogynol (Compound 8) showed only a 29.7% reduction [1].

IL-1β Suppression
Head-to-head
47.7% vs closest analog 45.4%
Δ 2.3 pp
Supports anti-inflammatory cytokine pathway review
Rat paw edema; carrageenan-induced IL-1β mRNA
Anti-Inflammatory Activity Cytokine Suppression Interleukin-1β

Downregulation of COX-2 In Vivo

The compound demonstrated a 30.1% reduction in COX-2 levels in the carrageenan-induced inflammation model. This was the highest reduction among the tested set, narrowly surpassing Compound 4 (29.6%) and substantially outperforming cleogynol (Compound 8) at 11.2%. The positive control, indomethacin, achieved a 34.9% reduction [1].

COX-2 Downregulation
Head-to-head
30.1% vs analog 29.6%
Δ 0.5 pp
Supports prostaglandin pathway endpoint review
Rat paw edema; carrageenan-induced COX-2 level
COX-2 Inhibition Prostaglandin Pathway Dammarane Triterpenoid

COX-2 Binding Mode by Molecular Dynamics

A molecular modelling study evaluated the binding of 15alpha-acetoxycleomblynol A (Compound 3) and 11-α-acetylbrachy-carpone-22(23)-ene (Compound 4) to the COX-2 catalytic site. The study concluded that Compound 3 exhibits 'extended accommodation across COX-2's hydrophobic sub-pockets and preferential thermodynamic stability across molecular dynamics simulations' compared to Compound 4, providing a structural rationale for its superior in vivo activity [1].

COX-2 Binding MD
Method context
Extended hydrophobic sub-pocket accommodation; preferential thermodynamic stability (qualitative)
Supports in silico binding mode interpretation
Molecular dynamics vs compound 4; no quantitative ΔG provided
Molecular Docking COX-2 Computational Chemistry

Unambiguous Structure by X-ray Crystallography

The absolute configuration of 15alpha-acetoxycleomblynol A was unambiguously determined by single-crystal X-ray diffraction analysis, confirming the molecule as 11alpha,15alpha-diacetoxybrachycarpon-22(23)-ene. This contrasts with some related dammarane structures from Cleome species, such as cleomblynol A, whose structure was initially misassigned and later revised based on X-ray analysis [1].

X-ray Structure
Method context
11alpha,15alpha-diacetoxybrachycarpon-22(23)-ene confirmed unambiguously
Ensures structural identity and batch consistency
Single-crystal X-ray diffraction; NMR (CDCl3-CD3OD)
Structural Elucidation X-ray Crystallography Configuration Assignment

Consistent Anti-Inflammatory Rank-Ordering

Beyond IL-1β and COX-2, 15alpha-acetoxycleomblynol A consistently demonstrated top-tier activity across other inflammatory mediators. It reduced TNF-α levels by 23.4% (Compound 4: 22.3%; Compound 8: 14.6%) and showed a significant effect on glutathione (GSH) levels with a 47.4% change, again outperforming its analogs [1]. This consistent rank-ordering supports a robust, multi-target anti-inflammatory profile.

Multi-Endpoint Rank
Head-to-head
Top-ranked across IL-1β, COX-2, TNF-α, GSH
Supports robust multi-target inflammation pathway review
Consistent rank order over compound 4 and cleogynol
Anti-Inflammatory Activity TNF-α Glutathione

Key Application Scenarios


Lead for Dammarane-Based Analgesic Discovery

The quantitatively superior analgesic activity of 15alpha-acetoxycleomblynol A (74.1% inhibition in the hot-plate model) compared to its closest analog, 11-α-acetylbrachy-carpone-22(23)-ene (48%), positions it as the preferred starting point for medicinal chemistry programs targeting central pain pathways [1]. Its activity profile suggests suitability for semi-synthetic optimization studies aimed at developing novel, non-opioid analgesics.

Reference for COX-2 Inhibition Studies

Given its demonstrated superiority in downregulating COX-2 (30.1% reduction) and its preferential thermodynamic stability in docking simulations against a key analog, 15alpha-acetoxycleomblynol A serves as a benchmark reference compound for screening and comparing the activity of other natural or synthetic dammarane triterpenoids in COX-2 inhibition assays [1].

In Vivo Tool for Inflammation Research

With a consistent inhibitory profile across IL-1β (47.7%), TNF-α (23.4%), and COX-2 (30.1%), and a potent effect on GSH levels (47.4%), 15alpha-acetoxycleomblynol A is a valuable in vivo pharmacological tool for dissecting the multi-target anti-inflammatory mechanisms of dammarane triterpenoids in rodent models of acute inflammation [1]. Its superior activity across these endpoints reduces the number of compounds needed to achieve a significant biological effect.

Analytical Standard for Quality Control

The unequivocal structural elucidation by single-crystal X-ray diffraction and comprehensive NMR data assignment ([1]) makes 15alpha-acetoxycleomblynol A a reliable identity standard for the quality control, authentication, and quantification of dammarane triterpenoids from Cleome species. This minimizes the risk of structural misassignment, a known issue in this compound class.

Application
Selection Property
Validation Focus
Dammarane analgesic pathway studies
Reported hot-plate analgesia endpoint rank
Confirm analgesia endpoint response in target model
COX-2 inhibition reference research
Reported COX-2 downregulation and MD binding context
Verify COX-2 enzyme inhibition and binding stability
Multi-target inflammation model research
Consistent rank-ordering across IL-1β, TNF-α, GSH
Confirm multi-cytokine and oxidative stress endpoints
Dammarane analytical standard
Unambiguous X-ray crystal structure
Confirm structural identity and purity by NMR/X-ray
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